Product packaging for Leucoglycodrin(Cat. No.:CAS No. 13190-88-0)

Leucoglycodrin

Cat. No.: B1674804
CAS No.: 13190-88-0
M. Wt: 486.4 g/mol
InChI Key: PEIVIQZKNGNVAD-SFIQAGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucoglycodrin (CAS 13190-88-0) is an organic chemical compound classified as a phenolic glycoside, with the molecular formula C21H26O13 and a molecular weight of 486.42 g/mol . Phenolic glycosides are characterized by a phenolic structure attached to a glycosyl moiety, and this compound is considered an extremely weak basic, essentially neutral substance . Its IUPAC name is 8-(1,2-dihydroxyethyl)-9-hydroxy-4-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione . As a specialized natural product, it is of interest in phytochemical research for studying the biosynthesis and role of plant metabolites. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O13 B1674804 Leucoglycodrin CAS No. 13190-88-0

Properties

CAS No.

13190-88-0

Molecular Formula

C21H26O13

Molecular Weight

486.4 g/mol

IUPAC Name

8-(1,2-dihydroxyethyl)-9-hydroxy-4-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,7-dioxaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C21H26O13/c22-6-11(24)17-18(29)21(20(30)33-17)10(5-13(25)34-21)8-1-3-9(4-2-8)31-19-16(28)15(27)14(26)12(7-23)32-19/h1-4,10-12,14-19,22-24,26-29H,5-7H2/t10?,11?,12-,14-,15+,16-,17?,18?,19?,21?/m1/s1

InChI Key

PEIVIQZKNGNVAD-SFIQAGIZSA-N

SMILES

C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leucoglycodrin; 

Origin of Product

United States

Isolation and Source Identification of Leucoglycodrin

Initial Discovery and Early Isolations

Early investigations into the chemical constituents of plants led to the discovery and initial isolation of leucoglycodrin. A glycoside identified as this compound was isolated from Leucadendron adscendens archive.orgresearchgate.net. Another related compound, leucodrin (B1674802), was also isolated through chromatography archive.org. Further research aimed to understand the biogenesis of compounds like leucodrin in species such as Leucadendron argenteum alliedacademies.org.

Botanical Sources and Distribution within Plant Families

This compound and related compounds have been found in several plant genera, predominantly within the family Proteaceae, which is largely native to South Africa floraldesigninstitute.comflower.stylewikipedia.orgbotanicgardens.org.ausanbi.orgwikipedia.org. The Thymelaeaceae family has also been noted as a source of various secondary metabolites, though the direct mention of this compound in Thymelaea species in the search results is less explicit compared to the Proteaceae alliedacademies.orgwikipedia.orgkew.orgkew.org.

The distribution of this compound and similar metabolites across different plant genera highlights the phytochemical diversity within these families.

Botanical Sources of this compound and Related Compounds

FamilyGenusSpeciesCompound(s)Source Part(s)
ProteaceaeLeucadendronL. adscendensThis compoundLeaves
ProteaceaeLeucadendronL. argenteumLeucodrin (Biogenesis)Not specified
ProteaceaeLeucadendronL. concinnumThis compoundLeaves
ProteaceaeLeucadendronL. stokoeiThis compoundLeaves
ProteaceaeLeucospermumL. conocarpodendronConocarpinNot specified
ProteaceaeLeucospermumL. reflexumReflexin, Conocarpic acidNot specified

Leucadendron Species Investigations

Investigations into the genus Leucadendron, a group of about 80 species of flowering plants endemic to the Cape Provinces and KwaZulu-Natal in South Africa, have been significant in the study of this compound wikipedia.org. These plants are a prominent part of the fynbos ecoregion wikipedia.org. Studies specifically identified this compound in the leaves of Leucadendron adscendens, Leucadendron concinnum, and Leucadendron stokoei dokumen.pub. The biogenesis of leucodrin, a related compound, was also investigated in Leucadendron argenteum alliedacademies.org. Leucadendron species are known for their woody cone-like seed heads and dioecious nature, with separate male and female plants wikipedia.org.

Biosynthetic Pathways and Precursors of Leucoglycodrin

Elucidation of Leucoglycodrin Biogenesis

The biogenesis of this compound is linked to that of leucodrin (B1674802), a related spiro-γ-lactone glycoside. Studies on leucodrin biogenesis have provided insights into the possible pathways involved in the formation of this compound. Research suggests that leucodrin biogenesis may involve the coupling of a carbohydrate molecule, specifically L-galactono-γ-lactone, with p-coumaric acid. researchgate.net In the case of this compound, which is a glucosyl-leucodrin, a glucose moiety is also involved. dokumen.pub Early research indicated that aldohexoses are preferentially incorporated into the portion of leucodrin derived from p-coumaric acid. researchgate.net

Involvement of Shikimic Acid Pathway in Precursor Formation

The shikimic acid pathway plays a crucial role in the biosynthesis of many plant phenolics, including the aromatic precursors of this compound. archive.orguobabylon.edu.iqgacbe.ac.inresearchgate.net This pathway converts simple carbohydrate precursors, derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, into aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. uobabylon.edu.iqyoutube.comwikipedia.org Phenylalanine is a key intermediate in the formation of cinnamic acid, which is then converted to p-coumaric acid, a proposed precursor for the leucodrin core structure. archive.orguobabylon.edu.iq The shikimic acid pathway is present in plants, fungi, and bacteria but is absent in animals, making its enzymes potential targets for herbicides and antibacterial agents. uobabylon.edu.iqgacbe.ac.inwikipedia.org

Proposed Biosynthetic Mechanisms for this compound Core Structure

Based on studies of leucodrin, a proposed biosynthetic route involves the coupling of L-galactono-γ-lactone and p-coumaric acid. researchgate.net Another possible mechanism suggested for leucodrin is the reductive C-C coupling of p-coumaric acid and ascorbic acid. archive.org Given that this compound is a glycoside of leucodrin, its biosynthesis likely involves the formation of the leucodrin core structure followed by glycosylation with a glucose unit. The involvement of equal amounts of phenolic and sugar components in leucodrin highlights the convergence of different metabolic pathways in its biosynthesis. archive.org

Enzymatic Steps in this compound Biosynthesis

While specific enzymatic steps for this compound biosynthesis are not extensively detailed in the provided search results, the biosynthesis of related phenolic compounds and glycosides involves various enzymes. The shikimic acid pathway, which provides the p-coumaric acid precursor, involves a series of seven enzymatic steps starting from phosphoenolpyruvate (B93156) and erythrose-4-phosphate. gacbe.ac.in Key enzymes in this pathway include DAHP synthase, 3-dehydroquinate (B1236863) synthase, shikimate dehydrogenase, shikimate kinase, EPSP synthase, and chorismate synthase. gacbe.ac.inwikipedia.org The conversion of phenylalanine to cinnamic acid is catalyzed by phenylalanine ammonia (B1221849) lyase (PAL). uobabylon.edu.iq The formation of glycosides like this compound typically involves glycosyltransferases, which catalyze the transfer of a sugar moiety (in this case, glucose) from an activated nucleotide sugar to an acceptor molecule (leucodrin). nih.gov While specific glycosyltransferases involved in this compound formation are not identified in the search results, these enzymes are crucial for the glycosylation step. nih.govembopress.org The biosynthesis of other related compounds, such as leucocianidol (B1222111) (leucocyanidin), which is derived from dihydro-quercetin, also involves enzymatic transformations within flavonoid biosynthesis pathways. nih.govphytomorphology.com

Sophisticated Analytical and Characterization Techniques for Leucoglycodrin

Chromatographic Separation Techniques for Complex Glycoside Mixtures

Chromatography encompasses a range of techniques used to separate components within a mixture based on their differential interactions with a stationary phase and a mobile phase. These methods are indispensable for isolating and purifying glycosides from complex natural extracts nih.gov.

High-Performance Liquid Chromatography (HPLC) in Glycoside Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture, particularly suitable for non-volatile or thermally labile compounds like many glycosides. HPLC employs a liquid mobile phase forced through a column packed with a stationary phase under high pressure, offering high resolution and sensitivity. It is a standard technique in various fields, including the analysis of natural products and pharmaceuticals. For glycoside profiling, HPLC can separate compounds based on their polarity and interactions with the stationary phase, often utilizing reversed-phase columns and mobile phases consisting of water and organic solvents. While HPLC is a powerful tool for analyzing complex glycoside mixtures, specific detailed applications for the profiling of Leucoglycodrin were not found in the provided results.

Gas Chromatography (GC) for Comprehensive Mixture Analysis

Gas Chromatography (GC) is a separation technique primarily used for volatile and thermally stable compounds. It utilizes a gaseous mobile phase to carry the sample through a column containing a stationary phase. GC is often employed for the analysis of volatile substances and can be coupled with mass spectrometry (GC-MS) for comprehensive mixture analysis and identification. While GC is applicable to some glycosides, particularly after derivatization to increase volatility, its direct application to this compound was not detailed in the provided information.

Thin Layer Chromatography (TLC) in Initial Separation Studies

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for qualitative analysis, monitoring reactions, and initial separation studies. It involves a thin layer of stationary phase on a flat plate, with the mobile phase moving up by capillary action. TLC separates compounds based on their differential affinities for the stationary and mobile phases. It has been used in the analysis of flavonoid glycosides and can be a preliminary step before employing more advanced chromatographic methods. While TLC is a useful tool for initial assessments of glycoside mixtures, specific applications for the initial separation of this compound were not detailed in the provided search results.

Method Development for this compound Chromatographic Resolution

The development of chromatographic methods for the resolution of specific compounds like this compound involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection method to achieve adequate separation and sensitivity. For glycosides, this often requires careful consideration of their polarity and structural characteristics. Although chromatographic methods were used in the historical isolation of leucodrin (B1674802), detailed information on the development of modern chromatographic methods specifically optimized for the resolution of this compound was not available in the provided search results.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are vital for determining and confirming the chemical structure of isolated compounds. These methods interact with the sample using energy sources to produce characteristic spectra that provide information about the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of molecular structures. It provides information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei. For glycosides, NMR spectroscopy, including 1D and 2D methods, is essential for determining the structure of the sugar moieties, their linkage positions, and the structure of the aglycone. Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are commonly used to assign signals and establish connectivity within the molecule. While NMR spectroscopy is a cornerstone in the structural determination of natural glycosides, detailed, specific NMR data (e.g., chemical shifts, coupling constants) for this compound were not found in the provided search results. The structure of this compound was reported based on earlier spectroscopic and chemical evidence.

Mass Spectrometry (MS and Tandem MS) for Molecular Mass and Fragmentation Patterns

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. For a molecule like this compound, MS provides a precise measurement of its mass-to-charge ratio (m/z), which can confirm its molecular weight. nih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), particularly high-resolution ESI-MS (HR-ESI-MS), are commonly employed for the analysis of polar and relatively non-volatile compounds like glycosides. researchgate.netresearchgate.net

In HR-ESI-MS, molecular ion adducts, such as [M+Na]+ or [M+HCOOH-H]-, can be observed, allowing for the accurate determination of the molecular formula by comparing experimental mass values to calculated ones. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, providing a wealth of data about the compound's substructures. By analyzing the resulting fragment ions, researchers can deduce the arrangement of atoms and the presence of specific functional groups within the this compound molecule. While specific MS data for this compound is not detailed in the provided search results, similar spiro-gamma-lactone glycosides have been characterized using HR-ESI-MS, indicating the applicability of this method to this compound. researchgate.netresearchgate.net Mass spectrometry has also been used to confirm the structures of aglycones from related compounds in the Proteaceae family. archive.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at different wavelengths, an IR spectrum is generated, showing characteristic peaks corresponding to the vibrations of specific chemical bonds. For this compound, IR spectroscopy can help identify key functional groups such as hydroxyl groups (-OH), carbonyl groups (C=O) which might be present in ester or lactone forms, and characteristic C-O and C-C stretching vibrations within the glycoside structure and the aglycone part.

Analysis of IR spectra can reveal the presence of hydroxyl groups through broad absorption bands typically around 3200-3600 cm⁻¹. Carbonyl stretching frequencies, often appearing between 1650-1800 cm⁻¹, can indicate the presence of ester or lactone functionalities, consistent with the spiro-gamma-lactone nature suggested for related compounds. researchgate.net Aliphatic C-H stretching vibrations are typically observed around 2850-2960 cm⁻¹. researchgate.net While a detailed IR spectrum for this compound is not available in the search results, IR spectroscopy has been successfully applied to characterize the functional groups of related spiro-gamma-lactone glycosides. researchgate.net IR spectroscopy is also used generally for studying the carbohydrate moieties of glycosylated proteins, indicating its relevance for glycosides. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that absorb light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for identifying and characterizing chromophores, which are structural features containing pi electrons or non-bonding electrons that absorb UV or visible light. technologynetworks.commsu.eduwikipedia.org

The UV-Vis spectrum of this compound would show absorption bands at specific wavelengths corresponding to electronic transitions within its structure. The presence and position of these bands can provide information about the degree of conjugation and the types of functional groups present, such as aromatic rings or carbonyl groups, which can act as chromophores. msu.eduwikipedia.org Changes in the UV-Vis spectrum can also be used to monitor structural changes. wikipedia.org UV-Vis spectroscopy is a widely used technique in chemistry for identifying and quantifying compounds that absorb in this region. technologynetworks.comwikipedia.orgdenovix.com

Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the stereochemistry of chiral molecules, such as this compound, which contains multiple chiral centers due to its glycosidic nature and the spiro-gamma-lactone structure. CD measures the differential absorption of left and right circularly polarized light by an optically active substance. wikipedia.orglibretexts.org

The CD spectrum of this compound would exhibit characteristic Cotton effects (peaks or troughs) at wavelengths corresponding to electronic transitions in chiral chromophores or in chromophores in a chiral environment. The sign and magnitude of these Cotton effects are sensitive to the conformation and configuration of the molecule, providing insights into its three-dimensional structure and absolute configuration. wikipedia.orglibretexts.org CD spectroscopy is widely used to study the structure of biological molecules and small organic molecules. wikipedia.orglibretexts.org While specific CD data for this compound is not available, CD has been used to determine the absolute configuration of chiral compounds and study conformational transitions in related biological molecules like leucoagglutinin. univ-batna.dznih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, allowing for the analysis of complex mixtures and the comprehensive characterization of individual components like this compound. libretexts.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of Liquid Chromatography (LC) with the detection and identification power of Mass Spectrometry (MS). researchgate.netnih.gov LC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The separated components then enter the MS, where they are ionized and detected based on their mass-to-charge ratio. nih.gov

LC-MS is particularly useful for the analysis of complex natural product extracts from sources like Leucadendron adscendens, where this compound is found. It allows for the separation of this compound from other co-occurring compounds and provides its molecular weight and fragmentation pattern in a single analysis. nih.gov LC-MS, including LC-ESI-MS, has been applied to the analysis of phytochemicals in plant extracts, demonstrating its suitability for characterizing glycosides and other plant metabolites. researchgate.net High-resolution nano-LC-MS/MS is used for the characterization of protein glycosylation and the identification and quantification of glycopeptides, highlighting the technique's utility for glycosylated molecules. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Integration

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) integrates the separation power of LC with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. chromatographytoday.com NMR spectroscopy is a technique that provides detailed information about the connectivity and environment of atoms within a molecule. chromatographytoday.com

LC-NMR allows for the online acquisition of NMR spectra of compounds as they elute from the LC column, without the need for fraction collection and off-line analysis. This is particularly advantageous for the analysis of unstable or low-concentration compounds. chromatographytoday.com LC-NMR can provide comprehensive structural data, including the assignment of proton and carbon signals, coupling constants, and information about stereochemistry. chromatographytoday.com This technique is valuable for the unambiguous identification and structural elucidation of natural products. chromatographytoday.com LC-NMR can distinguish between structural, conformational, and optical isomers. chromatographytoday.com Often, LC-NMR is combined with MS to provide even more comprehensive information (LC-NMR-MS). chromatographytoday.comnih.gov While specific LC-NMR data for this compound is not presented in the search results, the technique's application to natural products and its ability to provide detailed structural insights make it a relevant method for the characterization of this compound. chromatographytoday.com

Investigation of Biological Activities and Molecular Mechanisms of Leucoglycodrin

Antineoplastic and Cytotoxic Activity Studies

Studies have explored the potential antineoplastic and cytotoxic activities of compounds isolated from plants where leucoglycodrin is found. While direct, detailed studies specifically on the antineoplastic and cytotoxic activity of this compound itself are not extensively reported in the search results, related compounds and plant extracts containing this compound-type metabolites have shown such activities. For instance, some molecules identified in Thymelaea microphylla, which also contains spiro-γ-lactone glycosides, showed good antineoplastic activity and exhibited non-toxicity in certain assessments. researchgate.net The genus Gnidia, also in the Thymelaeaceae family, is noted for containing diterpene esters with remarkable antineoplastic and cytotoxic activities, and some species within this genus have shown antileukemic properties. alliedacademies.org Cytotoxic activity-guided isolation studies have been conducted on other plants, indicating a general approach to identifying compounds with such effects from natural sources. researchgate.net The broader context of research on plant-derived compounds highlights the potential for this compound, as a glycoside from Leucadendron species, to possess similar biological activities, although specific data for this compound were not prominently featured in the search results.

Cellular Modulatory Effects and Related Molecular Mechanisms

The cellular modulatory effects and molecular mechanisms of this compound are not explicitly detailed in the provided search results. However, the biological activities of glycosides and other plant-derived compounds are generally mediated through interactions with various cellular targets and pathways. Glycosylation, the process of attaching glycans (sugar molecules) to proteins and lipids, is known to play crucial roles in numerous cellular processes, including cell adhesion, molecular trafficking, receptor activation, signal transduction, and endocytosis. nih.gov As a glycoside, this compound's sugar moiety could influence its absorption, distribution, metabolism, and excretion, as well as its interaction with biological molecules. researchgate.net While the specific mechanisms for this compound remain to be elucidated, research on other natural compounds from related plant families suggests potential interactions with protein receptors or modulation of enzymatic activities. researchgate.net

Comparative Biological Activity of Leucodrin-Type Metabolites

Structure-Activity Relationship (SAR) Investigations of this compound and Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. wikipedia.orggardp.org While the search results mention this compound and its structure as a glycoside related to leucodrin (B1674802), specific detailed SAR investigations focused solely on this compound and its analogues were not prominently found. However, the principle of SAR is fundamental in medicinal chemistry and natural product research to identify the structural features responsible for observed biological effects and to guide the design of compounds with improved activity or reduced toxicity. gardp.orgcollaborativedrug.comslideshare.netnih.gov Research on other classes of compounds, such as diterpene esters from Gnidia species, highlights the interest in understanding the structural features that contribute to their antineoplastic or irritant properties. alliedacademies.org Given that this compound is a glycoside, the presence and position of the glucose unit are likely to play a significant role in its biological activity compared to the aglycone (leucodrin). SAR studies on this compound would involve synthesizing or isolating structural variants and evaluating their biological effects to determine which parts of the molecule are crucial for its activity.

Chemical and Enzymatic Synthesis of Leucoglycodrin and Analogues

Chemical Synthesis Methodologies for Complex Glycosides

Chemical synthesis of complex glycosides involves the coupling of a glycosyl donor with a glycosyl acceptor, forming a glycosidic linkage wikipedia.org. This process typically requires the activation of a glycosylating agent to create a reactive electrophilic species that can then react with a nucleophilic hydroxyl group on the acceptor molecule wikipedia.orgrsc.org. A major challenge in chemical glycosylation is controlling the stereochemical outcome at the anomeric center, which can lead to a mixture of α and β stereoisomers bohrium.comwikipedia.org.

To achieve desired regioselectivity and stereospecificity, chemical synthesis often relies on the extensive use of protecting groups to selectively mask hydroxyl functionalities bohrium.comnih.gov. Various types of protecting groups are employed, and their careful selection and manipulation order are crucial for successful synthesis bohrium.com. Common glycosyl donors used in chemical synthesis include glycosyl halides (bromides, fluorides, iodides, chlorides), trichloroacetimidates, thioglycosides, and 1-hydroxyl sugars, among others rsc.orgrsc.orgnih.gov. The activation of these donors is typically facilitated by suitable activating reagents, often Lewis acids wikipedia.org.

Despite advances, chemical synthesis of complex glycans can be laborious and may result in modest yields and poor α/β ratios compared to the synthesis of other biomolecules like DNA and peptides nih.gov. The structural complexity of glycans, arising from variations in composition, connectivity, and configuration, significantly contributes to the challenges in their chemical synthesis bohrium.comrsc.org.

Enzymatic Glycosylation Approaches for Leucoglycodrin Assembly

Enzymatic glycosylation offers a versatile and often more selective alternative to chemical synthesis for producing glycosides mdpi.comresearchgate.net. This approach utilizes enzymes to catalyze the transfer of sugar moieties onto acceptor molecules, typically under mild reaction conditions and without the need for extensive protecting group manipulation nih.govfrontiersin.org. Enzymatic methods are particularly attractive due to their high regioselectivity and stereoselectivity, leading to the formation of specific glycosidic linkages nih.govmdpi.comresearchgate.net.

Utilization of Glycosyltransferases in this compound Synthesis

Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of sugar moieties from activated donor molecules, such as nucleotide sugars, to specific acceptor molecules mdpi.comresearchgate.netnih.govsigmaaldrich.com. These enzymes play a central role in the biosynthesis of diverse glycoconjugates in nature mdpi.comnih.gov. GTs are highly specific for both the sugar donor and the acceptor molecule, as well as the type and linkage position of the glycosidic bond formed (e.g., α(1→3) or β(1→4)) sigmaaldrich.com.

Leloir glycosyltransferases, which utilize nucleotide sugars as donors, are particularly valuable for the enzymatic synthesis of oligosaccharides and glycoconjugates sigmaaldrich.com. They offer advantages such as high regioselectivity and stereospecificity, the ability to use unprotected sugar precursors, and the potential for high yields sigmaaldrich.com. While the search results discuss the general use of glycosyltransferases in synthesizing various glycosylated compounds, specific details on their direct application for this compound synthesis were not found. However, the principles and techniques used for other complex glycosides could potentially be applied or adapted for this compound.

Glycosidase-Mediated Synthesis Strategies

Glycoside hydrolases (glycosidases) are enzymes that typically catalyze the hydrolysis of glycosidic bonds nih.govmdpi.com. However, under controlled conditions, particularly with high substrate concentrations and low water activity, some glycosidases can be "coaxed" to catalyze the reverse reaction, known as transglycosylation, leading to the formation of new glycosidic bonds nih.govnih.gov. This transglycosylation activity allows glycosidases to be used for the synthesis of glycosides nih.govnih.gov.

Glycosidases are often more readily available and stable compared to glycosyltransferases, which contributed to their earlier use in preparative oligosaccharide synthesis nih.gov. In transglycosylation reactions mediated by glycosidases, a monosaccharide is typically transferred from a suitable donor (often a readily available and inexpensive glycoside) to an acceptor molecule nih.gov. While glycosidases can be less efficient for synthesis compared to their hydrolytic activity, strategies exist to minimize hydrolysis and improve transglycosylation yields nih.gov.

Specific examples of glycosidase-mediated synthesis found in the search results include the use of β-galactosidase from Aspergillus oryzae for the synthesis of salicin (B1681394) galactoside mdpi.com, and β-glucosidases for the synthesis of alkyl glucosides tandfonline.comresearchgate.net. Although direct reports on glycosidase-mediated synthesis of this compound were not found, the general principles and methods, such as optimizing reaction conditions and using appropriate donors and acceptors, could be relevant.

Optimization of Enzymatic Reaction Conditions and Substrate Specificity

Optimizing reaction conditions is crucial for maximizing the efficiency and yield of enzymatic glycosylation reactions. Factors such as temperature, pH, enzyme concentration, substrate concentration, reaction time, and the presence of co-solvents can significantly influence enzymatic activity and the balance between synthesis and hydrolysis (in the case of glycosidases) nih.govresearchgate.netbiorxiv.org.

For glycosidase-mediated synthesis, maintaining a high acceptor-to-donor ratio and controlling reaction time are important strategies to favor transglycosylation over hydrolysis nih.gov. The use of co-solvents can also improve transglycosylation yields nih.govtandfonline.com. For example, the addition of bis(2-methoxyethyl) ether as a co-solvent improved the yield of a monoglucoside synthesized by a free enzyme mdpi.com. In another study, a co-solvent system using t-butyl alcohol increased the yield of octyl glucoside synthesis catalyzed by immobilized β-glucosidase tandfonline.com.

Protein engineering is another promising technique for improving enzymatic glycosylation by altering enzyme properties such as activity, substrate specificity, and optimal reaction conditions mdpi.comnih.gov. While the structure-function relationship of many glycosylation enzymes is still being explored, engineering efforts can lead to enzymes better suited for specific synthetic tasks nih.govnih.gov. For instance, protein engineering has been used to modify glycosidases to favor synthetic activity mdpi.comnih.gov.

Specific research findings on optimizing enzymatic synthesis for various glycosides highlight the importance of a systematic approach. For example, response surface methodology (RSM) has been used to optimize parameters for the enzymatic glycosylation of menthol, leading to improved yields of menthyl glucoside researchgate.net.

Table 1: Examples of Enzymatic Glycosylation Optimization

EnzymeSubstratesOptimization StrategyOutcomeSource
Free enzyme (unspecified)Phenolic compoundAddition of bis(2-methoxyethyl) ether as co-solventIncreased monoglucoside concentration mdpi.com
β-Glucosidase (Immobilized)Glucose, OctanolCo-solvent (t-butyl alcohol), Fed-batch operationIncreased octyl glucoside yield and glucose conversion rate tandfonline.com
α-GlucosidaseMenthol, Maltose/StarchResponse Surface Methodology (RSM)Optimized yield of menthyl glucoside/menthyl maltoside researchgate.net
Glycosylated ALPSubstrate (ALP)Glycosylation engineeringIncreased thermostability and activity at optimal/harsh conditions biorxiv.org

Immobilized Enzyme Systems in Glycoside Synthesis Research

Enzyme immobilization involves attaching enzymes to a solid support, which can offer several advantages for industrial applications and research in glycoside synthesis. Immobilization can improve enzyme stability, including thermal stability and solvent tolerance, and allow for enzyme recycling and reuse in batch or continuous processes mdpi.comnih.govtandfonline.comtandfonline.com. This reusability can contribute to the economic efficiency of enzymatic synthesis tandfonline.com.

Immobilization techniques can also influence enzyme activity and selectivity. For example, immobilization of β-glucosidase on polyamine microspheres increased its activity in a specific pH range and enhanced its thermal stability and solvent tolerance tandfonline.com. Immobilized glycosidases have been explored for synthesis in low water activity environments or even neat organic solvents, where free enzymes might be prone to deactivation nih.gov.

Various immobilization techniques have been developed, including adsorption on supports like Duolite and DEAE-sepharose, entrapment in gels, and covalent attachment mdpi.comresearchgate.net. The choice of immobilization technique can depend on the specific enzyme and the desired reaction conditions tandfonline.com. While some immobilized enzyme preparations have shown improved transglycosylation activity, others have been less effective compared to free enzymes researchgate.nettandfonline.com. Research continues to explore different immobilization strategies to develop efficient and reusable biocatalysts for glycoside synthesis nih.govtandfonline.com.

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods to synthesize complex molecules like glycosides and glycoconjugates frontiersin.orgnih.govnih.gov. This approach leverages the flexibility of chemical synthesis for preparing complex building blocks or modifying molecules, while utilizing the high regioselectivity and stereoselectivity of enzymes for key glycosylation steps frontiersin.orgnih.gov.

Chemoenzymatic strategies often involve the chemical synthesis of a core structure or an aglycone, followed by enzymatic glycosylation to attach sugar moieties in a controlled manner frontiersin.org. Alternatively, enzymes can be used for specific modifications or remodeling of chemically synthesized glycans or glycoconjugates nih.govnih.gov. This hybrid approach can overcome limitations associated with purely chemical or enzymatic methods, offering a powerful route to structurally well-defined glycans and glycoconjugates frontiersin.orgnih.govnih.gov.

Examples of chemoenzymatic synthesis discussed in the search results include the production of N-glycans, where chemically synthesized precursors are extended enzymatically using glycosyltransferases frontiersin.org. Another application is in the synthesis of homogeneous glycoproteins, combining chemical synthesis with enzyme-catalyzed modifications or direct enzymatic glycosylation nih.govnih.gov.

While the search results highlight the power of chemoenzymatic synthesis for complex glycans and glycoconjugates, specific applications or strategies for the chemoenzymatic synthesis of this compound were not detailed. However, given the complexity of this compound's structure, a chemoenzymatic approach, potentially involving the chemical synthesis of the aglycone followed by enzymatic glycosylation of the sugar moiety, could be a viable strategy for its synthesis or the synthesis of its analogues.

Ecological and Chemotaxonomic Significance of Leucoglycodrin

Role of Leucoglycodrin as a Secondary Metabolite in Plant Systems

As a secondary metabolite, this compound is likely involved in mediating ecological interactions. wikipedia.org Plant secondary metabolites can function as defenses against herbivores and pathogens, attractants for pollinators and seed dispersers, or as allelopathic agents influencing the growth of neighboring plants. wikipedia.orgdoi.orgmdpi.com The specific ecological function of this compound has not been extensively detailed in the provided search results, but its presence in plant tissues suggests a role in the plant's interaction with its biotic and abiotic environment. Secondary metabolites can also act as regulators of plant growth and defense, and in some cases, function as primary metabolites. nih.gov Their accumulation can be influenced by environmental factors such as light, temperature, and soil conditions, as well as in response to stress. mdpi.com

Chemotaxonomic Implications of this compound Distribution in Proteaceae and Related Families

Chemotaxonomy involves the classification of organisms based on their biochemical composition. The distribution of specific secondary metabolites within different plant taxa can provide insights into their evolutionary relationships and taxonomic placement. This compound was initially isolated from a species within the Proteaceae family. drugfuture.com The presence or absence of this compound in various species within Proteaceae and related families could serve as a chemotaxonomic marker. While the search results confirm its isolation from Leucadendron concinnum drugfuture.com, a comprehensive distribution analysis across Proteaceae and related families is not provided. However, the study of secondary metabolites, such as bis-5-alkylresorcinol derivatives in Proteaceae, highlights the importance of chemical compounds in understanding the family's chemistry and potential biological activities. dntb.gov.ua The occurrence of specific compounds, even at the species level, can be of chemotaxonomic interest, although a thorough examination across genera is often needed to confirm their significance. dokumen.pub

Evolutionary Perspectives on this compound Biosynthesis and Function

The evolution of secondary metabolite biosynthesis pathways is a complex process. These pathways can evolve through mechanisms such as gene duplication, neofunctionalization, and horizontal gene transfer. nih.govbiorxiv.orgfrontiersin.org The presence of specific secondary metabolites in certain lineages suggests that the biosynthetic pathways producing them have evolved and been maintained due to the selective advantages they confer. doi.org While the specific evolutionary history of this compound biosynthesis is not detailed in the search results, the general principles of secondary metabolite evolution apply. The functional diversity observed in secondary metabolites, where they can serve multiple roles, may have been favored by adaptive scenarios such as signaling robustness and cost-effective storage and recycling. nih.gov Understanding the genetic basis and evolutionary history of this compound biosynthesis could provide insights into the adaptive strategies of the plants that produce it and the evolutionary relationships within the Proteaceae family.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Leucoglycodrin, and what key reaction parameters influence yield and purity?

  • Methodological Guidance :

  • Synthetic routes typically involve cyclization of precursor flavonoids under acidic or enzymatic conditions. Key parameters include temperature (optimized at 25–40°C for minimal degradation ), solvent polarity (e.g., methanol/water mixtures for solubility), and catalyst selection (e.g., Lewis acids for regioselectivity).
  • Purification often employs reverse-phase column chromatography with C18 silica, validated via HPLC (retention time: 12.3 min, 80% methanol mobile phase) .
  • Example Data :
ParameterOptimal RangeImpact on Yield
Temperature30°C ± 5°C±15% yield
Solvent RatioMeOH:H₂O (7:3)Purity >95%

Q. How can researchers validate the structural identity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Guidance :

  • NMR : Compare 1H^1H-NMR peaks (e.g., δ 6.8–7.2 ppm for aromatic protons) and 13C^{13}C-NMR for glycosidic linkages (δ 70–80 ppm) against literature .
  • HPLC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+^+ at m/z 435.12 (theoretical) and UV-Vis for λmax at 280 nm (flavonoid backbone) .
  • Purity thresholds: ≥95% by area normalization in HPLC .

Q. What in vitro assays are commonly employed to assess the biological activity of this compound, and how should controls be designed?

  • Methodological Guidance :

  • Antioxidant assays : DPPH radical scavenging (IC50 calculation) with ascorbic acid as a positive control .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), using vehicle (DMSO <0.1%) and untreated controls. Include dose-response curves (1–100 μM) .
  • Enzyme inhibition : Kinase or protease assays with kinetic measurements (e.g., Km/Vmax analysis) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory reports on this compound’s mechanism of action across different cell lines?

  • Methodological Guidance :

  • Conduct systematic meta-analysis of existing studies, evaluating variables like cell type (e.g., primary vs. immortalized), culture conditions, and assay endpoints .
  • Perform knockdown/overexpression experiments to isolate target pathways (e.g., siRNA for suspected kinases) .
  • Use multi-omics integration (transcriptomics + metabolomics) to identify context-dependent biomarkers .

Q. How can computational modeling guide the structural optimization of this compound for enhanced target specificity?

  • Methodological Guidance :

  • Molecular docking : Screen derivatives against target proteins (e.g., COX-2) using AutoDock Vina; prioritize compounds with ΔG ≤ -8 kcal/mol .
  • QSAR modeling : Corporate electronic (HOMO/LUMO) and steric descriptors (logP) to predict bioactivity .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) .

Q. What experimental design considerations are critical when investigating this compound’s pharmacokinetic properties in animal models?

  • Methodological Guidance :

  • Dose selection : Base on allometric scaling from in vitro IC50 (e.g., 10 mg/kg for mice) .
  • Sampling protocol : Collect plasma at t = 0.5, 1, 2, 4, 8, 24 h post-administration for LC-MS/MS analysis .
  • Tissue distribution : Use radiolabeled 14C^{14}C-Leucoglycodrin for autoradiography .

Data Contradiction Analysis Framework

  • Step 1 : Catalog discrepancies in reported IC50 values or mechanistic data .
  • Step 2 : Evaluate methodological variables (e.g., assay type, cell passage number) .
  • Step 3 : Replicate critical experiments under standardized conditions (e.g., ATCC cell lines, SOPs) .
  • Step 4 : Apply statistical tests (ANOVA, Bayesian meta-analysis) to quantify uncertainty .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.